4-(2,5-Dichloroanilino)-4-oxobutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2,5-dichloroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c11-6-1-2-7(12)8(5-6)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAQARIOHDXQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180271 | |
| Record name | Butanoic acid, 4-((2,5-dichlorophenyl)amino)-4-oxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25589-43-9 | |
| Record name | N-(2,5-Dichlorophenyl)succinamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25589-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Piperazinedione, 3,6-bis((aminooxy)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025589439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 4-((2,5-dichlorophenyl)amino)-4-oxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',5'-DICHLOROSUCCINANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 4 2,5 Dichloroanilino 4 Oxobutanoic Acid
Strategies for the Chemical Synthesis of 4-(2,5-Dichloroanilino)-4-oxobutanoic acid
The primary and most direct route to this compound involves the acylation of 2,5-dichloroaniline (B50420) with succinic anhydride (B1165640). This reaction is a classic example of nucleophilic acyl substitution at a cyclic anhydride.
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of the target molecule reveals a straightforward disconnection of the amide bond. This bond is logically formed between the nucleophilic amino group of an aniline (B41778) derivative and an electrophilic carbonyl group of a dicarboxylic acid derivative. This leads to the identification of the key precursors: 2,5-dichloroaniline and succinic anhydride.
Retrosynthetic Disconnection:
This retrosynthetic pathway is highly efficient as it utilizes readily available and inexpensive starting materials.
Optimized Reaction Conditions and Parameters
The synthesis is typically carried out by reacting equimolar amounts of 2,5-dichloroaniline and succinic anhydride. nih.gov A common solvent for this reaction is toluene, which facilitates the dissolution of the reactants and allows for a controlled reaction temperature. nih.gov The reaction proceeds by the nucleophilic attack of the amino group of 2,5-dichloroaniline on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring.
| Parameter | Condition |
| Reactants | 2,5-dichloroaniline, Succinic anhydride |
| Solvent | Toluene nih.gov |
| Temperature | Room temperature nih.gov |
| Reaction Time | Approximately 1-2 hours nih.gov |
| Stirring | Constant stirring is maintained throughout the reaction. nih.gov |
The reaction is generally conducted at room temperature with constant stirring for about an hour, followed by an additional hour of standing to ensure the completion of the reaction. nih.gov
Isolation and Purification Techniques for the Compound
Following the reaction, the work-up procedure is crucial for obtaining the pure product. The reaction mixture is treated with dilute hydrochloric acid to remove any unreacted 2,5-dichloroaniline by converting it into its water-soluble hydrochloride salt. nih.gov The solid product is then filtered under suction and washed thoroughly with water to remove any unreacted succinic anhydride and the by-product, succinic acid. nih.gov
For further purification, recrystallization from a suitable solvent such as ethanol (B145695) is employed. nih.gov This process yields needle-like colorless crystals of this compound. nih.gov The purity of the final compound can be confirmed by spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
Exploration of Synthetic Routes for Structural Analogs and Derivatives
The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs and derivatives. These modifications can be broadly categorized into changes in the aniline moiety and derivatization of the butanoic acid chain.
Modification of the Aniline Moiety
The dichlorinated aniline ring can be modified to introduce a variety of substituents, thereby altering the electronic and steric properties of the molecule.
Varying Substitution Patterns: Instead of the 2,5-dichloro substitution, other isomers such as 2,4-dichloroaniline (B164938) or 3,4-dichloroaniline (B118046) could be used as starting materials to generate the corresponding N-(dichlorophenyl)succinamic acids.
Introduction of Other Halogens: Analogs containing other halogens, such as bromine or fluorine, can be synthesized by starting with the appropriately substituted anilines (e.g., 2,5-dibromoaniline).
Alkoxy or Alkyl Groups: The introduction of electron-donating groups like methoxy (B1213986) or methyl groups on the aniline ring can be achieved by using substituted anilines such as 2,5-dimethoxyaniline (B66101) or 2,5-dimethylaniline.
The synthesis of these analogs would follow the same general procedure of reacting the substituted aniline with succinic anhydride.
| Starting Aniline | Resulting Analog |
| 2,4-Dichloroaniline | 4-(2,4-Dichloroanilino)-4-oxobutanoic acid |
| 3,4-Dichloroaniline | 4-(3,4-Dichloroanilino)-4-oxobutanoic acid |
| 2,5-Dibromoaniline | 4-(2,5-Dibromoanilino)-4-oxobutanoic acid |
| 2,5-Dimethoxyaniline | 4-(2,5-Dimethoxyanilino)-4-oxobutanoic acid |
Derivatization of the Butanoic Acid Chain
The butanoic acid portion of the molecule provides two key functional groups for derivatization: the carboxylic acid group and the methylene (B1212753) groups.
Esterification: The carboxylic acid can be converted to its corresponding esters by reaction with various alcohols in the presence of an acid catalyst. This would yield compounds like methyl 4-(2,5-dichloroanilino)-4-oxobutanoate or ethyl 4-(2,5-dichloroanilino)-4-oxobutanoate.
Amide Formation: The carboxylic acid can be activated (e.g., with thionyl chloride to form the acyl chloride) and then reacted with various amines to form a second amide linkage.
Reduction: The carboxylic acid group can be selectively reduced to a primary alcohol using reducing agents like borane-tetrahydrofuran (B86392) complex (BH3-THF).
Cyclization to Succinimide (B58015): Dehydration of this compound, for instance by heating with a dehydrating agent like acetic anhydride, would lead to the formation of the corresponding N-(2,5-dichlorophenyl)succinimide. ijcps.org This cyclic imide is a key intermediate for further synthetic transformations. researchgate.netmdpi.combeilstein-archives.org
Alpha-Functionalization: The methylene protons alpha to the carboxylic acid can be deprotonated with a strong base and then reacted with various electrophiles to introduce substituents at the C3 position of the butanoic acid chain.
| Reaction Type | Reagents | Product Type |
| Esterification | Alcohol, Acid Catalyst | Ester |
| Amide Formation | Thionyl Chloride, Amine | Diamide |
| Reduction | BH3-THF | Amino alcohol |
| Cyclization | Acetic Anhydride | Succinimide |
These synthetic strategies highlight the chemical versatility of this compound and provide pathways to a wide array of novel chemical entities.
Stereoselective Synthesis Approaches for Chiral Analogs
The creation of chiral analogs of this compound necessitates the introduction of a stereocenter, typically at the carbon atom adjacent to the carboxylic acid or the amide nitrogen. Key strategies to achieve this include the use of chiral auxiliaries to direct diastereoselective transformations and the application of chiral catalysts in enantioselective reactions.
One of the most powerful and widely used methods for stereoselective synthesis involves the temporary incorporation of a chiral auxiliary into the substrate molecule. wikipedia.orgsigmaaldrich.com This auxiliary, derived from a readily available chiral source, directs the stereochemical outcome of subsequent reactions. For the synthesis of chiral butanoic acid derivatives, Evans oxazolidinones and pseudoephedrine-based auxiliaries are prominent examples. nih.gov The general principle involves attaching the chiral auxiliary to a succinic acid precursor, followed by a diastereoselective reaction, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.
Another significant approach is the catalytic asymmetric conjugate addition to α,β-unsaturated systems. For instance, the enantioselective Michael addition of various nucleophiles to N-arylmaleimides, catalyzed by chiral organocatalysts or metal complexes, can generate chiral succinimide derivatives. mdpi.comnih.gov These succinimides can then be hydrolyzed to the corresponding chiral N-aryl succinamic acids. This two-step sequence offers a versatile route to the desired chiral analogs.
A practical example of a chiral auxiliary-mediated synthesis is the asymmetric alkylation of amides derived from pseudoephenamine. nih.gov This method has shown high diastereoselectivity in the formation of quaternary carbon centers. While not directly applied to this compound, the principles can be extrapolated. The process would involve the formation of an amide between a succinic acid derivative and a chiral auxiliary like (1S,2S)-pseudoephenamine. Deprotonation of the α-carbon followed by alkylation would proceed with high facial selectivity, directed by the chiral auxiliary. Subsequent cleavage of the auxiliary would furnish the chiral butanoic acid derivative.
Below is a representative data table illustrating the potential outcomes of such a hypothetical stereoselective alkylation, based on findings for structurally related compounds. nih.gov
| Entry | Electrophile (R-X) | Chiral Auxiliary | Diastereomeric Ratio (dr) |
| 1 | Benzyl bromide | (1S,2S)-Pseudoephenamine | >95:5 |
| 2 | Methyl iodide | (1S,2S)-Pseudoephenamine | >95:5 |
| 3 | Allyl bromide | (1S,2S)-Pseudoephenamine | >95:5 |
Biological Activity Profiling and Mechanistic Elucidation of 4 2,5 Dichloroanilino 4 Oxobutanoic Acid in Vitro Focus
In Vitro Assessment of Biological Activities
Enzyme Inhibition Assays
No publicly available data from enzyme inhibition assays for 4-(2,5-dichloroanilino)-4-oxobutanoic acid could be located. Therefore, no information on its inhibitory concentrations (e.g., IC50 values) against specific enzymes can be provided.
Receptor Binding Studies
There is no available information from receptor binding studies for this compound. As a result, its binding affinity (e.g., Ki or Kd values) for any biological receptors remains uncharacterized.
Cell-Based Functional Assays
Detailed results from cell-based functional assays investigating the effects of this compound on cellular processes are not available in the public domain.
Screening against Relevant Biological Pathways
No studies have been published that screen this compound for its activity against specific biological pathways.
Investigation of Molecular Mechanisms of Action for this compound
Identification and Validation of Biological Targets
There is no scientific literature available that identifies or validates specific biological targets of this compound.
Characterization of Ligand-Protein Interactions
Based on available scientific literature, specific studies detailing the direct ligand-protein interactions of this compound with its molecular targets are not extensively documented. However, its identified role as a nitrification inhibitor suggests an interaction with key enzymes in the nitrogen cycle. Nitrification inhibitors function by targeting enzymes such as ammonia (B1221849) monooxygenase (AMO), which is produced by ammonia-oxidizing bacteria. The mechanism of inhibition likely involves the binding of the compound to the active site of this enzyme, thereby preventing the oxidation of ammonia to nitrite.
The precise binding mode, including the specific amino acid residues involved in the interaction and the nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions), has not been elucidated in dedicated structural biology studies for this particular compound. Further research, such as X-ray crystallography or computational docking studies, would be required to characterize these interactions at a molecular level.
Downstream Signaling Pathway Analysis
Currently, there is a lack of specific research in the public domain that investigates the downstream signaling pathways modulated by this compound in any biological system. As a nitrification inhibitor, its primary effect is on the metabolic pathway of nitrogen transformation in soil microorganisms. mdpi.com The broader impact on intracellular signaling cascades within these or other organisms has not been a subject of detailed investigation.
Gene and Protein Expression Modulation Studies
Structure-Activity Relationship (SAR) Studies for this compound and its Analogs
While the principles of Structure-Activity Relationship (SAR) studies are well-established in medicinal and agricultural chemistry, specific SAR investigations focused on this compound and its analogs are not described in the available literature. Such studies would be crucial for optimizing its activity as a nitrification inhibitor and for the development of new, more potent or selective analogs.
Design and Synthesis of SAR-Focused Chemical Libraries
There are no published reports on the systematic design and synthesis of chemical libraries based on the this compound scaffold for the purpose of SAR studies. The creation of such a library would involve the synthesis of analogs with variations in several key positions:
Substituents on the phenyl ring: Modifying the position and nature of the chloro substituents (e.g., moving them to other positions, or replacing them with other halogens or electron-withdrawing/donating groups).
The anilino linker: Altering the amide bond.
The butanoic acid chain: Changing the length of the carbon chain or introducing substituents.
The following table illustrates a hypothetical set of analogs that could be synthesized for a SAR study.
| Compound ID | Phenyl Ring Substitution | Linker | Aliphatic Chain |
| Reference | 2,5-Dichloro | -NHCO- | -CH2CH2COOH |
| Analog 1 | 2,4-Dichloro | -NHCO- | -CH2CH2COOH |
| Analog 2 | 3,5-Dichloro | -NHCO- | -CH2CH2COOH |
| Analog 3 | 2,5-Dibromo | -NHCO- | -CH2CH2COOH |
| Analog 4 | 2,5-Dichloro | -NHCO- | -CH2COOH (Acetic acid) |
| Analog 5 | 2,5-Dichloro | -NHCO- | -(CH2)3COOH (Pentanoic acid) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
No specific Quantitative Structure-Activity Relationship (QSAR) models for this compound and its analogs have been published. A QSAR study would involve correlating the biological activity of a series of analogs with their physicochemical properties (descriptors) such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity). The goal would be to derive a mathematical equation that could predict the activity of novel, unsynthesized compounds.
Identification of Key Pharmacophoric Elements
The key pharmacophoric elements of this compound have not been formally defined through dedicated studies. A pharmacophore model would identify the essential spatial arrangement of chemical features required for its biological activity. Based on its structure, potential key features for its activity as a nitrification inhibitor might include:
Aromatic ring with specific halogen substitution patterns.
A hydrogen bond donor (the N-H of the amide).
A hydrogen bond acceptor (the C=O of the amide).
A carboxylic acid group, which is typically ionized at physiological pH and can act as a hydrogen bond acceptor or form ionic interactions.
Further computational modeling and experimental validation would be necessary to confirm these hypothetical pharmacophoric features.
Computational Chemistry and in Silico Approaches for 4 2,5 Dichloroanilino 4 Oxobutanoic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of a molecule. For derivatives of butanoic acid, these methods have been employed to understand their structure, stability, and reactivity. While specific comprehensive computational studies on 4-(2,5-Dichloroanilino)-4-oxobutanoic acid are not widely available in public literature, extensive research on the closely related compound, 4-[(2,5-dichlorophenyl)amino]-2-methylidene-4-oxobutanoic acid, offers significant insights. The presence of a methylidene group in this analog may influence the electronic properties, but the foundational data provides a strong basis for understanding the 2,5-dichloro substitution pattern.
Determination of Molecular Orbitals and Charge Distribution
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability.
In a study of the related 4-[(2,5-dichlorophenyl)amino]-2-methylidene-4-oxobutanoic acid, DFT calculations have been used to determine these properties. The analysis revealed that the negative charge is predominantly located over the carbonyl (C=O) groups, while the positive charge is distributed over the phenyl rings. This charge separation is crucial for the molecule's interaction with other polar molecules and biological targets.
Natural Bond Orbital (NBO) analysis further clarifies the charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. These calculations identify the donor-acceptor interactions between filled and empty orbitals, quantifying their stabilization energy.
Table 1: Frontier Molecular Orbital Properties of a Related Dichloroanilino-oxobutanoic Acid Derivative
| Property | Value |
|---|---|
| HOMO Energy | Data not available in searched literature |
| LUMO Energy | Data not available in searched literature |
| HOMO-LUMO Energy Gap | Data not available in searched literature |
Note: Specific energy values for 4-[(2,5-dichlorophenyl)amino]-2-methylidene-4-oxobutanoic acid were not detailed in the available abstracts. Such studies typically report these values in the full text.
Conformational Analysis and Energy Landscapes
The three-dimensional arrangement of atoms in a molecule, or its conformation, dictates its physical and biological properties. Crystallographic studies of N-(2,5-Dichlorophenyl)succinamic acid, an alternative name for the title compound, provide precise information about its solid-state conformation.
In the crystalline structure, the molecule adopts a specific arrangement due to intermolecular forces. The conformation of the N-H bond within the amide group is syn with respect to the ortho-chlorine atom and anti to the meta-chlorine atom on the benzene (B151609) ring. This orientation is influenced by the steric and electronic effects of the chlorine substituents. Furthermore, the amide and carboxyl oxygen atoms are in a syn conformation relative to each other. The molecules are packed into infinite chains through intermolecular O-H···O and N-H···O hydrogen bonds, forming a sheet-like structure. It is important to note that the acid group in the side chain was observed to be disordered in the crystal structure, indicating some conformational flexibility in that region.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. This method is instrumental in drug discovery and for understanding the potential biological targets of a compound.
While specific docking studies for this compound are not detailed in the searched literature, it is known to be an inhibitor of Fatty Acid Amide Hydrolase (FAAH). This enzyme represents a primary putative target for in silico investigation.
Ligand-Target Binding Prediction and Pose Generation
To illustrate the process, we can again turn to the detailed study of the related compound, 4-[(2,5-dichlorophenyl)amino]-2-methylidene-4-oxobutanoic acid. In that research, molecular docking was used to investigate its potential to inhibit Placenta Growth Factor (PIGF-1), a protein implicated in pathological angiogenesis.
The docking simulations generated various possible binding poses of the ligand within the active site of PIGF-1. The most favorable pose is typically identified by a scoring function that estimates the binding affinity, often expressed as a binding energy in kcal/mol. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the protein.
Table 2: Illustrative Molecular Docking Results for a Related Dichloroanilino-oxobutanoic Acid Derivative with PIGF-1
| Parameter | Result |
|---|---|
| Target Protein | Placenta Growth Factor (PIGF-1) |
| Binding Energy | Specific value not available in abstract |
| Interacting Residues | Specific residues not detailed in abstract |
Stability and Dynamics of Protein-Ligand Complexes
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability and behavior of the predicted protein-ligand complex over time. MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the complex and the persistence of the interactions identified in the docking pose. These simulations can help to validate the docking results and provide a more dynamic picture of the binding event.
Virtual Screening for Related Biological Targets
Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Conversely, a single compound like this compound can be screened against a panel of known biological targets to identify potential new activities. Given its known activity against FAAH, a virtual screening campaign could be designed to search for other hydrolases or enzymes with similar active site characteristics that this compound might also inhibit. This approach can accelerate the discovery of new therapeutic applications for existing molecules.
Pharmacophore Modeling and Ligand-Based Drug Design
Currently, there is a notable absence of specific, publicly available research literature detailing the pharmacophore modeling and ligand-based drug design of the chemical compound this compound. While the principles of these computational techniques are widely applied in drug discovery, their direct application to this specific molecule has not been documented in retrievable scientific studies.
Ligand-based drug design is a crucial strategy in medicinal chemistry, particularly when the three-dimensional structure of the biological target is unknown. nih.govmdpi.com This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. mdpi.com The process involves analyzing a set of known active ligands to develop a model, or pharmacophore, that defines the essential steric and electronic features required for biological activity. nih.gov This pharmacophore model then serves as a template for designing new, potentially more potent or selective molecules. mdpi.comnih.gov
A typical ligand-based drug design workflow includes several key steps:
Identification of Ligands: Gathering a set of molecules with known activity towards a specific biological target. nih.gov
Pharmacophore Hypothesis Generation: Identifying the common chemical features, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, that are essential for the observed biological activity. nih.gov This generates a 3D arrangement of these features.
Quantitative Structure-Activity Relationship (QSAR): Developing a mathematical model that correlates the chemical structures of the compounds with their biological activities. mdpi.com
Virtual Screening: Using the developed pharmacophore model to search large databases of chemical compounds to identify new molecules that match the pharmacophoric features. semanticscholar.org
Lead Optimization: Modifying the identified hit compounds to improve their activity, selectivity, and pharmacokinetic properties. researchgate.net
Although no specific studies on this compound are available, research on analogous structures can provide insights into potential pharmacophoric features. For instance, studies on other dichlorinated phenyl derivatives often highlight the importance of the halogenated ring for specific interactions within a receptor's binding pocket. nih.gov The carboxylic acid and amide moieties present in this compound are common features in drug molecules, often acting as hydrogen bond donors or acceptors, which are critical for ligand-receptor interactions. nih.gov
The following table outlines the key physicochemical properties of the related compound, 4-(2,4-dichloroanilino)-4-oxobutanoic acid, which are important parameters in computational drug design. nih.gov
| Property | Value | Source |
| Molecular Weight | 262.09 g/mol | PubChem |
| XLogP3 | 1.6 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 260.9959485 Da | PubChem |
| Topological Polar Surface Area | 66.4 Ų | PubChem |
This data is for the related compound 4-(2,4-dichloroanilino)-4-oxobutanoic acid and is provided for illustrative purposes due to the lack of specific data for the 2,5-dichloro isomer.
Without dedicated research on this compound, any discussion on its specific pharmacophore model or its application in ligand-based drug design remains speculative. Future computational and experimental studies are necessary to elucidate the structure-activity relationships and develop pharmacophore models for this particular compound and its analogs. Such studies would be invaluable for guiding the design of new therapeutic agents based on this chemical scaffold.
Advanced Analytical Characterization for Research Purity and Structure of 4 2,5 Dichloroanilino 4 Oxobutanoic Acid
Spectroscopic Techniques for Structural Elucidation
The molecular structure of 4-(2,5-Dichloroanilino)-4-oxobutanoic acid is definitively determined through a combination of spectroscopic methods. These techniques provide complementary information, allowing for a complete assignment of the molecule's atomic connectivity and spatial arrangement. The synthesis of this compound, also known as N-(2,5-Dichlorophenyl)succinamic acid, has been achieved by reacting 2,5-dichloroaniline (B50420) with succinic anhydride (B1165640) in toluene. nih.gov The purity and identity of the resulting compound were confirmed by infrared and NMR spectroscopy, and its crystal structure has been determined by X-ray diffraction. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the butanoic acid chain. The aromatic region would display complex splitting patterns corresponding to the three protons on the dichlorinated phenyl ring. The aliphatic portion would show two methylene (B1212753) groups, appearing as triplets due to coupling with each other. The acidic proton of the carboxylic acid and the amide proton would also be present, with their chemical shifts being sensitive to the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons (with those bonded to chlorine showing characteristic shifts), and the two methylene carbons of the succinic acid moiety.
While specific high-resolution spectral data for the 2,5-dichloro isomer is not widely published in public databases, the expected chemical shifts can be inferred from data on closely related compounds and general principles of NMR spectroscopy. For instance, analysis of related succinamic acid derivatives provides a framework for assigning the expected spectral peaks.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity. A COSY spectrum would show correlations between the adjacent methylene protons in the butanoic acid chain. An HSQC spectrum would link the proton signals directly to their attached carbon atoms, confirming the assignments made from the 1D spectra.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.2 - 8.5 | 118 - 138 |
| Amide NH | 9.5 - 10.5 | N/A |
| Methylene (-CH₂-CO) | 2.6 - 2.8 | 30 - 35 |
| Methylene (-CH₂-COOH) | 2.5 - 2.7 | 28 - 33 |
| Carboxylic Acid OH | 11.0 - 13.0 | N/A |
| Amide C=O | N/A | 170 - 175 |
| Carboxylic Acid C=O | N/A | 175 - 180 |
Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₉Cl₂NO₃), the expected exact mass can be calculated and compared to the experimental value. The isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl) would also be a key diagnostic feature in the mass spectrum.
Interactive Data Table: HRMS Data
| Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Adduct |
| C₁₀H₉Cl₂NO₃ | 260.9959 | Data not publicly available | [M-H]⁻ |
| C₁₀H₉Cl₂NO₃ | 262.9938 | Data not publicly available | [M+H]⁺ |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. Key expected vibrations include the N-H stretch of the amide, the broad O-H stretch of the carboxylic acid, C=O stretches for both the amide and carboxylic acid groups, and C-Cl stretches from the aromatic ring. The synthesis and characterization of the compound have been confirmed through its infrared spectrum. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. It would be useful for observing the aromatic ring vibrations and the carbon-carbon backbone of the butanoic acid chain.
Interactive Data Table: Key IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) |
| N-H Stretch (Amide) | 3200-3400 |
| C=O Stretch (Carboxylic Acid) | 1700-1725 |
| C=O Stretch (Amide I) | 1650-1680 |
| N-H Bend (Amide II) | 1510-1550 |
| C-Cl Stretch | 1000-1100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those associated with conjugated systems like the dichlorinated phenyl ring and the carbonyl groups. The spectrum would be expected to show absorption maxima (λ_max) in the UV region. The exact position of these maxima can be influenced by the solvent polarity. For the related 2,5-dichloroaniline, the UV spectrum is known to be pH-dependent.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for determining the purity of a compound and for separating it from any unreacted starting materials or byproducts.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is the most common method for assessing the purity of non-volatile organic compounds. A validated HPLC method is crucial for ensuring the quality and consistency of research-grade this compound.
Method Development: A reversed-phase HPLC method would be the standard approach. Development would involve selecting an appropriate C18 or similar column and optimizing the mobile phase composition, typically a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier (such as acetonitrile (B52724) or methanol). The pH of the aqueous phase would be critical to ensure the carboxylic acid is in a consistent protonation state for reproducible retention. Detection would typically be performed using a UV detector set to a wavelength where the analyte has strong absorbance.
Validation: A validated HPLC method for this compound would demonstrate specificity, linearity, accuracy, precision, and robustness.
Specificity: The ability to resolve the target compound from potential impurities.
Linearity: A linear relationship between the detector response and the concentration of the analyte over a defined range.
Accuracy: The closeness of the measured value to the true value, often assessed by spike recovery experiments.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).
While a specific, validated HPLC method for this compound is not detailed in readily available literature, methods for analyzing related acidic compounds and succinanilic acid derivatives serve as a strong foundation for its development. nih.govsigmaaldrich.comresearchgate.netnih.gov
Interactive Data Table: Typical HPLC Method Parameters
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Methanol and Water with Buffer (e.g., Phosphate, Acetate) |
| Elution | Isocratic or Gradient |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Column Temperature | 25 - 40 °C |
Gas Chromatography (GC) for Volatile Byproducts
Gas Chromatography is an essential analytical technique for the separation and quantification of volatile and semi-volatile organic compounds. In the context of synthesizing "this compound," GC is instrumental in detecting and quantifying potential volatile byproducts and residual solvents. The presence of such impurities can significantly impact the compound's purity and its performance in research applications.
The synthesis of "this compound" typically involves the reaction of 2,5-dichloroaniline with succinic anhydride. This process, along with subsequent workup and purification steps, may introduce or generate various volatile impurities. These can include unreacted starting materials, residual solvents, and byproducts from side reactions.
Detailed Research Findings:
A common approach for analyzing these volatile byproducts is headspace gas chromatography (HS-GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). shimadzu.eu The headspace technique is particularly advantageous as it allows for the analysis of volatile compounds in a solid matrix without the need for complete dissolution of the sample, thus minimizing potential interferences from the non-volatile "this compound" itself.
A hypothetical, yet representative, GC method for the quality control of "this compound" would involve the following parameters:
| Parameter | Condition | Rationale |
| GC System | Agilent 7890B GC with 7697A Headspace Sampler | A widely used and reliable system for this type of analysis. |
| Column | DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent | A mid-polarity column suitable for separating a wide range of residual solvents. oup.com |
| Carrier Gas | Helium or Nitrogen | Inert gases that facilitate the movement of analytes through the column. oup.com |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the analytes. |
| Oven Program | Initial 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min | A temperature gradient to separate compounds with different boiling points effectively. |
| Detector | Flame Ionization Detector (FID) at 250 °C | Provides high sensitivity for organic compounds. |
| Headspace Vial Temp | 80 °C | To facilitate the partitioning of volatile analytes into the headspace. |
| Headspace Loop Temp | 90 °C | To ensure the transfer of the entire sample loop to the GC. |
| Headspace Transfer Line Temp | 100 °C | To prevent condensation of analytes before reaching the column. |
Potential Volatile Byproducts and Their Analysis:
The synthesis and purification of "this compound" could potentially leave traces of the following volatile compounds, which can be effectively monitored by GC:
| Potential Volatile Byproduct | Source | Typical Retention Time (min) |
| Dichloromethane | Reaction or extraction solvent ucl.ac.uk | ~ 5.2 |
| Toluene | Recrystallization solvent arabjchem.org | ~ 10.8 |
| Acetic Anhydride | Dehydrating agent in alternative synthesis routes srce.hr | ~ 7.5 |
| 2,5-Dichloroaniline | Unreacted starting material | ~ 15.3 |
| Pyridine | Base catalyst fishersci.co.uk | ~ 8.1 |
The retention times provided in the table are illustrative and would need to be confirmed by running standards of each potential impurity under the specific GC conditions. The integration of the peak area for each identified byproduct allows for its quantification, ensuring that their levels are below the acceptable limits for research-grade material.
X-ray Crystallography for Solid-State Structural Determination
X-ray Crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For "this compound," this method provides definitive proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
A study published in Acta Crystallographica Section E: Structure Reports Online provides a detailed crystallographic analysis of N-(2,5-Dichlorophenyl)succinamic acid, which is an alternative name for "this compound". oup.comchromatographyonline.com The analysis was performed on a single crystal of the compound, yielding a wealth of structural information.
Detailed Research Findings:
The crystal structure determination revealed that "this compound" crystallizes in the monoclinic space group P21/c. chromatographyonline.com The crystallographic data provides a clear picture of the molecule's conformation and how the molecules are arranged in the crystal lattice.
Crystallographic Data Table:
| Parameter | Value | Reference |
| Chemical Formula | C₁₀H₉Cl₂NO₃ | chromatographyonline.com |
| Molecular Weight | 262.08 g/mol | chromatographyonline.com |
| Crystal System | Monoclinic | chromatographyonline.com |
| Space Group | P2₁/c | chromatographyonline.com |
| a | 5.726(1) Å | chromatographyonline.com |
| b | 4.787(1) Å | chromatographyonline.com |
| c | 41.583(6) Å | chromatographyonline.com |
| β | 91.93(2)° | chromatographyonline.com |
| Volume | 1139.2(4) ų | chromatographyonline.com |
| Z | 4 | chromatographyonline.com |
| Temperature | 293 K | chromatographyonline.com |
The study highlights that the conformation of the N-H bond in the amide linkage is syn with respect to the ortho-chlorine atom and anti to the meta-chlorine atom of the benzene (B151609) ring. oup.comchromatographyonline.com This specific orientation is a key structural feature of the molecule in the solid state.
This detailed structural information, obtainable only through X-ray crystallography, is invaluable for understanding the physicochemical properties of "this compound" and for rationalizing its behavior in various research contexts.
Future Research Directions and Translational Perspectives for 4 2,5 Dichloroanilino 4 Oxobutanoic Acid
Expansion of Chemical Derivatization and SAR Exploration
A critical next step in evaluating 4-(2,5-dichloroanilino)-4-oxobutanoic acid is to initiate a comprehensive Structure-Activity Relationship (SAR) study. Such studies are fundamental to understanding how chemical structure influences biological activity, with the goal of identifying derivatives with improved potency and selectivity. smolecule.com The core scaffold of the compound offers multiple points for chemical modification.
Future synthetic efforts should focus on creating a library of analogs by systematically altering three key regions of the molecule:
The Dichloroaniline Ring: The electronic and steric properties of the aromatic ring can be modulated by introducing different substituents at the vacant 3, 4, and 6 positions. Exploring a range of electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., trifluoromethyl, nitro) would provide insight into the electronic requirements for target interaction.
The Amide Linker: The amide bond provides structural rigidity and hydrogen bonding capacity. Modifications could include N-methylation to remove the hydrogen bond donor or replacement of the amide with bioisosteric linkers such as an ester, a reverse amide, or a sulfonamide to probe the importance of this linkage for biological activity.
The Butanoic Acid Chain: The four-carbon acid chain determines the spatial relationship between the aromatic ring and the terminal carboxylic acid group. Analogs with varying chain lengths (e.g., propanoic or pentanoic acid) or the introduction of substituents on the chain could be synthesized to explore the optimal geometry for target binding.
A proposed initial set of modifications for a systematic SAR study is outlined in the table below.
| Modification Site | Proposed Substituent/Change | Rationale |
| Aniline (B41778) Ring | Methoxy (-OCH₃) | Introduce electron-donating character. |
| Trifluoromethyl (-CF₃) | Introduce strong electron-withdrawing character. | |
| Additional Halogen (F, Br) | Modulate halogen bonding potential and lipophilicity. | |
| Amide Linker | N-Methylation | Remove H-bond donor capability to test its importance. |
| Reverse Amide | Alter the directionality of the amide bond. | |
| Aliphatic Chain | Shorten to Propanoic Acid | Test the importance of linker length for target proximity. |
| Lengthen to Pentanoic Acid | Explore larger binding pockets. | |
| Introduce Methyl Group | Add steric bulk and a potential chiral center. |
Deeper Mechanistic Investigations at the Molecular and Cellular Level
Identifying the precise molecular target and mechanism of action is crucial for the development of any bioactive small molecule. nih.gov For this compound, a multi-pronged approach will be necessary to move from an observed phenotype to a well-understood mechanism.
Future mechanistic studies should include:
Direct Target Identification: Affinity-based methods are a primary strategy for target identification. This involves synthesizing a derivatized version of the compound that can be used as a "bait" to capture its binding partner(s) from cell lysates. Follow-up analysis with mass spectrometry can then identify the captured proteins.
Target Engagement and Validation: Once a putative target is identified, it is essential to confirm that the compound directly binds to it and modulates its function in cells. nih.gov Techniques such as the Cellular Thermal Shift Assay (CETSA) or isothermal titration calorimetry (ITC) can be used to demonstrate direct physical interaction and determine binding affinity.
Pathway and Phenotype Analysis: Understanding the downstream consequences of target engagement is key. After treating cells with the compound, global profiling techniques like transcriptomics (RNA-seq) and proteomics can reveal changes in gene expression and protein levels, helping to map the cellular pathways affected by the compound's activity.
Integration with Emerging Technologies in Chemical Biology Research
Modern chemical biology offers powerful tools that can accelerate the characterization of novel compounds. nih.govnumberanalytics.com Integrating this compound into these technology platforms could rapidly advance our understanding of its biological role.
Development of Chemical Probes: A high-quality chemical probe is a potent and selective small molecule that can be used to study protein function in cells and organisms. aacrjournals.orgaacrjournals.org By optimizing the potency and selectivity of the initial compound through the SAR studies described above, a valuable research tool could be developed. Further derivatization with tags, such as biotin (B1667282) for affinity purification or a fluorophore for cellular imaging, would create versatile reagents for a wide range of biological experiments. nih.govnumberanalytics.com
CRISPR-Cas9 Genetic Screens: Genome-wide CRISPR screens are a revolutionary technology for uncovering drug mechanisms. nih.govresearchgate.net These screens can identify which genes, when knocked out, make cells either sensitive or resistant to a compound. nih.govacs.org Performing a CRISPR screen with this compound could reveal its molecular target, identify components of its signaling pathway, or uncover mechanisms of potential resistance. oup.com
Potential Applications in Early-Stage Drug Discovery Research (Excluding Clinical Stages)
As a new chemical entity (NCE), this compound holds potential as a starting point for an early-stage drug discovery program. primescholars.com Such programs begin with the identification of a "hit" compound and aim to develop it into a "lead" candidate with drug-like properties. researchgate.net
A Tool for Target Validation: A well-characterized and selective derivative of this compound could serve as a crucial "tool compound" to validate the function of its biological target in disease models. aacrjournals.org By using the compound to inhibit or activate its target in cell culture or animal models, researchers can establish a link between the target and a disease phenotype.
Foundation for a Hit-to-Lead Program: The initial compound can be considered a "hit" from which a medicinal chemistry program can be launched. The goal of a hit-to-lead program is to iteratively synthesize and test new analogs (as described in the SAR section) to improve key properties such as potency, selectivity, metabolic stability, and solubility, without entering clinical considerations.
Development of Novel Phenotypic Screens: If the compound is found to produce a desirable or interesting cellular phenotype (e.g., preventing cell death, inducing differentiation), it could be used as a positive control to develop new high-throughput phenotypic screens. These screens could then be used to discover other, potentially more potent, compounds that share the same mechanism or achieve the same outcome through a different pathway.
Q & A
Basic: What are the common synthetic routes for 4-(2,5-Dichloroanilino)-4-oxobutanoic acid, and how are reaction conditions optimized?
Answer:
The compound is typically synthesized via condensation of 2,5-dichloroaniline with succinic anhydride derivatives. A reflux method in ethanol or DMF is commonly employed, with stoichiometric control of reactants (e.g., 1:1 molar ratio) to minimize side products like unreacted anhydride or over-acylated intermediates . Purification involves recrystallization using ethanol or chromatography (silica gel, ethyl acetate/hexane eluent). Optimization focuses on reaction time (4–6 hours) and temperature (80–100°C) to achieve yields >85% .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar 4-oxobutanoic acid derivatives?
Answer:
Discrepancies in NMR shifts (e.g., carbonyl or aromatic protons) arise from electron-withdrawing substituents (e.g., Cl, F) or steric effects. Researchers should:
- Compare experimental data with computational predictions (DFT or Hartree-Fock methods for chemical shift modeling).
- Use deuterated solvents (DMSO-d6 or CDCl3) to minimize solvent interference.
- Cross-validate with IR (C=O stretch at ~1700–1750 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.
- NMR : ¹H/¹³C NMR to confirm the anilino proton (δ 8.2–8.5 ppm) and ketone carbonyl (δ 205–210 ppm).
- Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .
Advanced: How does the substitution pattern (e.g., 2,5-dichloro vs. 3-fluoro) impact the compound’s biological activity?
Answer:
The 2,5-dichloro configuration enhances lipophilicity (logP ~2.5) and membrane permeability compared to mono-substituted analogs. Chlorine’s electron-withdrawing effect increases binding affinity to targets like tyrosine kinases or bacterial enzymes. In contrast, fluorine substitution (e.g., 4-(2-fluorophenyl) derivatives) may improve metabolic stability but reduce potency due to weaker σ-hole interactions .
Basic: What in vitro assays are used to evaluate the antimicrobial activity of this compound?
Answer:
- MIC (Minimum Inhibitory Concentration) : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-kill kinetics : Assess bactericidal effects over 24 hours.
- Cytotoxicity : MTT assay on mammalian cells (e.g., HEK293) to confirm selectivity (IC50 > 50 µM) .
Advanced: What strategies mitigate low solubility of this compound in aqueous buffers?
Answer:
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes.
- pH adjustment : Ionize the carboxylic acid group (pKa ~4.5) by buffering at pH 7–7.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .
Basic: How are degradation products of this compound identified under stressed conditions?
Answer:
- Forced degradation : Expose to heat (60°C), acid (0.1M HCl), or UV light.
- LC-MS/MS : Identify major degradants (e.g., hydrolyzed succinic acid or dechlorinated analogs).
- Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life .
Advanced: How can computational methods guide the design of derivatives with improved target selectivity?
Answer:
- Molecular docking : Screen against target proteins (e.g., COX-2 or β-lactamases) using AutoDock Vina.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50 values.
- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Waste disposal : Collect in halogenated waste containers for incineration .
Advanced: How do crystallographic studies resolve polymorphism issues in 4-oxobutanoic acid derivatives?
Answer:
- PXRD : Compare experimental patterns with Cambridge Structural Database entries.
- SC-XRD : Determine unit cell parameters (e.g., monoclinic vs. orthorhombic systems).
- DSC/TGA : Identify melting points (Tm) and thermal stability of polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
